N-methyl-4-phenoxyaniline
CAS No.: 72920-03-7
Cat. No.: VC4690281
Molecular Formula: C13H13NO
Molecular Weight: 199.253
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72920-03-7 |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.253 |
| IUPAC Name | N-methyl-4-phenoxyaniline |
| Standard InChI | InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3 |
| Standard InChI Key | QQSPSNFFTXUJOU-UHFFFAOYSA-N |
| SMILES | CNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
N-Methyl-4-phenoxyaniline features a benzene ring substituted with a methoxy group () at the para position relative to an N-methylamino group (). The IUPAC name is N-methyl-4-phenoxyaniline, while alternative designations include 4-(phenoxy)-N-methylbenzenamine and 72920-03-7 (CAS registry number) .
Structural Insights:
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Aromatic System: The planar benzene rings facilitate π-π stacking interactions, influencing crystallization behavior .
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Substituent Effects: The electron-donating phenoxy group increases electron density at the para position, enhancing reactivity in electrophilic substitutions .
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Tautomerism: The secondary amine can exhibit tautomeric shifts under acidic conditions, though this is less pronounced than in primary anilines .
Synthesis and Manufacturing
Industrial Synthesis
A patented two-step "one-pot" method optimizes yield and purity :
Step 1: Nitration of 2,6-Diisopropylaniline
Reagents: Toluene/o-xylene solvent, catalytic sulfuric acid, stoichiometric nitric acid (1:1.1–1.3 ratio). The reaction generates 2,6-diisopropyl-4-nitroaniline intermediate .
Step 2: Condensation with Phenol
Conditions: Reflux (110–112°C), 7–10 hours. Tetrabutylammonium bromide catalyzes nucleophilic aromatic substitution, achieving yields >98% .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Nitration Temperature | 110°C | Maximizes mono-nitration |
| Phenol Equivalents | 1.5:1 | Prevents di-substitution |
| Catalyst Loading | 0.5–1.1 wt% | Enhances reaction rate |
Laboratory-Scale Methods
Alternative routes include:
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromophenol with N-methylaniline .
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Reductive Alkylation: Methylation of 4-phenoxyaniline using formaldehyde and hydrogen gas .
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 55–57°C | |
| Boiling Point | 140°C (2.25 mmHg) | |
| Density | 1.0936 g/cm³ | |
| Refractive Index | 1.5300 | |
| Water Solubility | <1 g/L (20°C) | |
| log P | 2.36 | |
| pKa | 4.75 ± 0.10 |
Stability: The compound remains stable under ambient conditions but degrades in the presence of strong oxidizers, releasing nitrogen oxides and carbon monoxide .
Biological Activity and Applications
Anticancer Agents
N-Methyl-4-phenoxyaniline derivatives demonstrate cytotoxicity against lung (A549, H460) and colon (HT29) cancer cell lines. Compound 8e (IC = 1.7–3.6 μM) outperforms sorafenib by inhibiting tubulin polymerization .
Mechanism: The phenoxy group enhances membrane permeability, while the N-methyl moiety reduces metabolic deamination .
Neuroimaging Probes
Radiolabeled analogs serve as translocator protein (TSPO) ligands for positron emission tomography (PET). N-Methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide (22a) exhibits high affinity ( nM) and moderate lipophilicity () .
Chitinase Inhibition
As a chitinase inhibitor, N-methyl-4-phenoxyaniline disrupts insect molting by blocking chitin hydrolysis (IC = 12 μM in Tribolium castaneum) .
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